Hexanoylcarnitine

Descripción

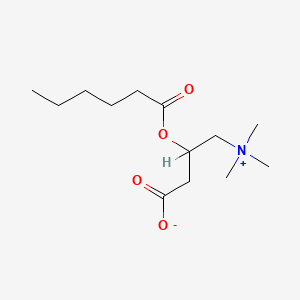

O-hexanoylcarnitine is an O-acylcarnitine compound having hexanoyl as the acyl substituent. It has a role as a human metabolite. It is an O-acylcarnitine and a hexanoate ester.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRQWTYSNDTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982706 | |

| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-78-6 | |

| Record name | Hexanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6418-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Hexanoylcarnitine in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoylcarnitine, a medium-chain acylcarnitine, serves as a critical intermediate in the mitochondrial transport and metabolism of fatty acids. While essential for cellular energy production, its accumulation in biological fluids is a key biomarker for certain inborn errors of fatty acid oxidation, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the role of this compound in fatty acid oxidation, its biochemical significance, and its clinical relevance in metabolic disorders. Detailed experimental protocols for its quantification and diagrams illustrating its metabolic context are also presented to support researchers and drug development professionals in this field.

Introduction to Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation (FAO) is a major metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves the breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] Long-chain fatty acids are unable to passively cross the inner mitochondrial membrane where β-oxidation occurs. Their transport is facilitated by the carnitine shuttle system.[2][3]

The carnitine shuttle involves a series of enzymatic steps:

-

Activation: Fatty acids are first activated to their acyl-CoA esters in the cytoplasm by acyl-CoA synthetase.

-

Transesterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine.

-

Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine. The acyl-CoA is then available for β-oxidation.

This compound: A Medium-Chain Acylcarnitine

This compound (C6) is an acylcarnitine formed from the six-carbon fatty acid, hexanoic acid. As a medium-chain acylcarnitine, its formation and transport follow the same principles of the carnitine shuttle. Hexanoyl-CoA, derived from the diet or the breakdown of longer fatty acids, is conjugated with carnitine to form this compound for mitochondrial entry.

The Role of this compound in Normal and Pathological States

In healthy individuals, this compound is present at very low, often undetectable, levels in plasma and other tissues.[4][5] This is because the β-oxidation of medium-chain fatty acids is typically efficient, and intermediates do not accumulate.

However, in certain genetic disorders of FAO, the metabolic pathway is blocked, leading to the accumulation of specific acylcarnitines. The most prominent of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an autosomal recessive disorder caused by mutations in the ACADM gene.[6] This gene encodes the medium-chain acyl-CoA dehydrogenase enzyme, which catalyzes the first step of β-oxidation for fatty acids with chain lengths of 4 to 12 carbons.

In MCAD deficiency, the impaired activity of this enzyme leads to a buildup of medium-chain acyl-CoAs, including hexanoyl-CoA. These are then shunted towards conjugation with carnitine, resulting in a significant elevation of this compound and other medium-chain acylcarnitines (e.g., octanoylcarnitine (C8) and decanoylcarnitine (C10)) in the blood and urine.[6][7] This accumulation is the basis for the diagnosis of MCAD deficiency through newborn screening and targeted metabolic testing.

Quantitative Data on this compound

The concentration of this compound is a critical diagnostic marker. The following tables summarize typical quantitative data for this compound in plasma and dried blood spots (DBS) for both healthy individuals and patients with MCAD deficiency.

Table 1: Plasma this compound Concentrations

| Population | Age Group | This compound (C6) Concentration (nmol/mL) | Reference(s) |

| Healthy Individuals | ≤ 7 days | < 0.14 | [4] |

| 8 days - 7 years | < 0.23 | [4] | |

| ≥ 8 years | < 0.17 | [4] | |

| MCADD Patients | Newborn | 1.28 | [7] |

| 44 days | 0.53 | [7] | |

| 23 days | 0.78 | [7] |

Table 2: Dried Blood Spot this compound Concentrations

| Population | This compound (C6) Concentration (µmol/L) | Reference(s) |

| Healthy Newborns | Typically below the limit of detection | [8] |

| MCADD Newborns | Significantly elevated (often in conjunction with C8 and C10) | [6] |

Experimental Protocols for this compound Analysis

The gold standard for the quantitative analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[9][10][11] This method offers high sensitivity and specificity, allowing for the detection of minute concentrations in complex biological matrices like plasma and dried blood spots.

Sample Preparation

5.1.1. Dried Blood Spots (DBS)

-

Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[10]

-

Extraction: 100 µL of a methanol solution containing a mixture of deuterated internal standards (e.g., d3-hexanoylcarnitine) is added to each well.[10]

-

Incubation: The plate is agitated on a shaker for 20-30 minutes to ensure complete extraction of the acylcarnitines.

-

Evaporation: The methanol is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[10]

5.1.2. Plasma

-

Aliquoting: 10-50 µL of plasma is pipetted into a microcentrifuge tube.[10]

-

Protein Precipitation and Extraction: Three volumes of cold acetonitrile containing the deuterated internal standards are added to precipitate proteins and extract the acylcarnitines.[10]

-

Vortexing and Centrifugation: The mixture is vortexed vigorously and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant containing the acylcarnitines is transferred to a new tube or well.

-

Evaporation: The solvent is evaporated to dryness.

Derivatization (Butylation)

To improve the ionization efficiency and fragmentation pattern of the acylcarnitines for MS/MS analysis, they are typically converted to their butyl esters.

-

Reagent Addition: 50-100 µL of 3N HCl in n-butanol is added to each dried sample.[10]

-

Incubation: The plate or tubes are sealed and incubated at 60-65°C for 15-20 minutes.

-

Evaporation: The butanolic HCl is evaporated to dryness under nitrogen.

-

Reconstitution: The dried residue is reconstituted in a suitable solvent for MS/MS analysis, typically a mixture of methanol and water.

Tandem Mass Spectrometry (MS/MS) Analysis

-

Ionization: The derivatized acylcarnitines are ionized using electrospray ionization (ESI) in positive ion mode.[10]

-

Precursor Ion Scan: A common method for acylcarnitine profiling is a precursor ion scan of m/z 85. The butyl-esterified acylcarnitines all produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation, which corresponds to the butylated carnitine moiety.

-

Multiple Reaction Monitoring (MRM): For more targeted and quantitative analysis, MRM can be used. This involves selecting the specific precursor ion (the m/z of butylated this compound) and a specific product ion.[11]

-

Quantification: The concentration of this compound is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.[12]

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving this compound.

Caption: Mitochondrial import of hexanoic acid via the carnitine shuttle.

Caption: Metabolic block in MCAD deficiency leading to this compound accumulation.

Caption: Experimental workflow for this compound quantification by MS/MS.

Conclusion

This compound is a pivotal metabolite in the intricate process of fatty acid oxidation. While its role in normal physiology is transient as an intermediate in mitochondrial fatty acid transport, its accumulation serves as a robust and sensitive biomarker for inborn errors of metabolism, particularly MCAD deficiency. The accurate quantification of this compound using tandem mass spectrometry is fundamental for newborn screening programs and the diagnosis of symptomatic patients, enabling early intervention and improved clinical outcomes. A thorough understanding of the biochemical context of this compound is, therefore, indispensable for researchers, clinicians, and professionals involved in the development of diagnostics and therapeutics for metabolic disorders.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Acylcarnitine Profile [healthcare.uiowa.edu]

- 5. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]

- 7. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. benchchem.com [benchchem.com]

- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

Biological Synthesis of Hexanoylcarnitine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in mammalian energy metabolism. It is an ester of carnitine and hexanoic acid, a six-carbon fatty acid. The primary function of this compound, like other acylcarnitines, is to facilitate the transport of its corresponding fatty acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] The synthesis of this compound is a key step in the metabolism of medium-chain fatty acids and is catalyzed by a family of enzymes known as carnitine acyltransferases.[3][4] This technical guide provides a comprehensive overview of the biological synthesis of this compound in mammals, including the core biochemical pathways, relevant enzymes, quantitative data, and detailed experimental protocols.

Core Biochemical Pathway of this compound Synthesis

The synthesis of this compound is intrinsically linked to the broader process of fatty acid activation and transport into the mitochondria, a pathway commonly referred to as the carnitine shuttle. The synthesis primarily occurs in the mitochondrial matrix and, to some extent, in peroxisomes.

Substrates and Cellular Localization

The two primary substrates required for the synthesis of this compound are:

-

Hexanoyl-CoA: This is the activated form of hexanoic acid, a medium-chain fatty acid. The activation of hexanoic acid to hexanoyl-CoA occurs in the cytoplasm and is catalyzed by acyl-CoA synthetases.[5]

-

L-Carnitine: This is a quaternary ammonium compound that is obtained from the diet and also synthesized endogenously from the amino acids lysine and methionine.[6]

The synthesis of this compound from these substrates can occur in multiple cellular compartments, each with a distinct set of enzymes:

-

Mitochondria: The primary site for the β-oxidation of fatty acids. The synthesis of this compound in the mitochondria is crucial for the transport of hexanoyl groups across the inner mitochondrial membrane.

-

Peroxisomes: These organelles are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids. Peroxisomes can chain-shorten these long-chain fatty acids, producing medium-chain acyl-CoAs like hexanoyl-CoA, which can then be converted to their carnitine esters.[7]

Enzymatic Synthesis of this compound

The formation of this compound is catalyzed by a family of enzymes called carnitine acyltransferases . These enzymes facilitate the reversible transfer of an acyl group from coenzyme A (CoA) to carnitine.[3][4] Several enzymes within this family can utilize hexanoyl-CoA as a substrate, exhibiting overlapping specificities.

-

Carnitine O-acetyltransferase (CRAT): Primarily located in the mitochondrial matrix, CRAT shows broad specificity for short- to medium-chain acyl-CoAs. While its preferred substrates are shorter-chain acyl-CoAs, it can also convert hexanoyl-CoA to this compound.[4][8]

-

Carnitine O-octanoyltransferase (CROT): This enzyme is predominantly found in peroxisomes and is most active with medium-chain acyl-CoAs, including hexanoyl-CoA.[9][10]

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. While its primary substrates are long-chain acyl-CoAs, its activity with medium-chain acyl-CoAs like hexanoyl-CoA is generally considered to be low.

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reconverts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. It can also catalyze the reverse reaction, forming acylcarnitines from acyl-CoAs, including hexanoyl-CoA, particularly when there is an accumulation of acyl-CoAs in the matrix.[4]

The general reaction for the synthesis of this compound is as follows:

Hexanoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

Quantitative Data

Quantitative data on the synthesis of this compound is crucial for understanding its metabolic significance. This section summarizes the available data on enzyme kinetics and metabolite concentrations.

Enzyme Kinetic Parameters

Precise kinetic parameters (Km and Vmax) for the synthesis of this compound from hexanoyl-CoA by the various carnitine acyltransferases are not extensively reported in the literature. The available data often describes substrate specificity in a more qualitative or relative manner.

| Enzyme | Substrate | Km | Vmax | Notes |

| CRAT (Human, recombinant) | Hexanoyl-CoA | Not explicitly reported | Active | Converts short- and medium-chain acyl-CoAs (C2 to C10-CoA).[4] A mutant (M564G) of CRAT shows a preference for hexanoyl-CoA.[8] |

| CROT | Hexanoyl-CoA | Not explicitly reported | Active | Catalyzes the deacylation of various acyl-CoAs, including hexanoyl-CoA.[9] |

| CPT1 | Hexanoyl-CoA | Not explicitly reported | Low activity | Primarily specific for long-chain acyl-CoAs. |

| CPT2 (Human, recombinant) | Hexanoyl-CoA | Not explicitly reported | Active | Active with medium-chain acyl-CoAs, though less so than with long-chain substrates.[4] |

Metabolite Concentrations

The concentrations of this compound and its precursors can vary significantly between different tissues and under different physiological conditions.

| Metabolite | Tissue/Fluid | Concentration | Species | Notes |

| This compound | Blood (Children, 1-13 years) | 0.031 (0.015-0.053) µM | Human | Normal physiological range.[11] |

| Blood (Adult, >18 years) | 0.05 ± 0.02 µM | Human | Normal physiological range.[11] | |

| Liver | Tended to be elevated in rats treated with 4-pentenoic acid, but not statistically significant. | Rat | [12] | |

| Hexanoyl-CoA | Mitochondria | Not explicitly reported | Mammalian | Concentrations of total CoA in mitochondria are significantly higher than in the cytosol.[9] |

| L-Carnitine | Skeletal Muscle | ~90-95% of total body carnitine | Human | The ratio of muscle to plasma carnitine concentration is approximately 50:1.[6] |

| Liver | High concentration relative to other tissues during preterm gestation. | Human | [13] | |

| Brain | Low concentration. | Human | [13] | |

| Coenzyme A (Total) | Liver Mitochondria | 2.26 to >5 mM | Rat | [9] |

| Liver Cytosol | 0.014 to 0.14 mM | Rat | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

Isolation of Mitochondria from Mammalian Liver

This protocol is adapted from established methods for isolating functional mitochondria.[14][15]

Materials:

-

Homogenization buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Wash buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).

-

Potter-Elvehjem homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved ethical guidelines and immediately excise the liver.

-

Place the liver in ice-cold homogenization buffer and mince it into small pieces.

-

Transfer the minced tissue to the Potter-Elvehjem homogenizer with 5-10 volumes of ice-cold homogenization buffer.

-

Homogenize the tissue with 5-10 gentle strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a new centrifuge tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in wash buffer.

-

Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Carnitine Acyltransferase Activity Assay

This spectrophotometric assay measures the activity of carnitine acyltransferases by detecting the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This protocol is a general method that can be adapted for measuring the synthesis of this compound.[14][16]

Materials:

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

DTNB solution: 10 mM in assay buffer.

-

L-Carnitine solution: 50 mM in assay buffer.

-

Hexanoyl-CoA solution: 5 mM in water.

-

Isolated mitochondria or purified enzyme.

Procedure:

-

In a 96-well plate or a cuvette, add the following to a final volume of 200 µL:

-

Assay buffer

-

5 µL of 10 mM DTNB (final concentration: 0.25 mM)

-

Isolated mitochondria (e.g., 20-50 µg of protein) or purified enzyme.

-

-

Incubate the mixture for 2-3 minutes at room temperature to allow for the reaction of any free sulfhydryl groups with DTNB.

-

Initiate the reaction by adding 20 µL of 5 mM hexanoyl-CoA (final concentration: 0.5 mM) and 20 µL of 50 mM L-carnitine (final concentration: 5 mM).

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of acylcarnitines in biological samples. Specific parameters will need to be optimized for the instrument used.[5][13][17]

Materials:

-

Internal standard (e.g., deuterated this compound).

-

Methanol.

-

Acetonitrile with 0.1% formic acid.

-

Water with 0.1% formic acid.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

Procedure:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add a known amount of the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).

-

-

Sample Preparation (Tissue):

-

Homogenize a known weight of tissue in a suitable buffer.

-

Take an aliquot of the homogenate and add the internal standard.

-

Precipitate proteins and extract metabolites as described for plasma/serum.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic acylcarnitines.

-

Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The precursor ion for this compound will be its [M+H]⁺ ion, and a characteristic product ion (e.g., m/z 85) is monitored for quantification.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

Signaling Pathways and Logical Relationships

The synthesis of this compound is a part of a larger network of metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Overview of this compound Synthesis and Transport

Caption: Overview of this compound synthesis and transport into the mitochondrion.

Experimental Workflow for Measuring this compound Synthesis

Caption: Experimental workflow for measuring this compound synthesis in isolated mitochondria.

Interplay of Carnitine Acyltransferases in this compound Metabolism

Caption: Interplay of carnitine acyltransferases in the synthesis of this compound.

Conclusion

The biological synthesis of this compound is a fundamental process in the metabolism of medium-chain fatty acids in mammals. It is catalyzed by a group of carnitine acyltransferases with overlapping substrate specificities, primarily occurring within the mitochondria and peroxisomes. While the qualitative aspects of this pathway are well-understood, further research is needed to fully elucidate the specific kinetic parameters of the involved enzymes and the precise concentrations of relevant metabolites in different tissues and cellular compartments. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of this compound metabolism and its role in health and disease.

References

- 1. Analysis of carnitine and acylcaritines in biological fluids and application to a clinical study [edoc.unibas.ch]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]

- 3. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA | The EMBO Journal [link.springer.com]

- 12. Carnitine metabolism in rats with 4-pentenoic acid induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

L-Hexanoylcarnitine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. As an ester of L-carnitine and hexanoic acid, its physicochemical properties are pivotal to its biological function and distribution. This technical guide provides an in-depth overview of the core physicochemical characteristics of L-Hexanoylcarnitine, details relevant experimental methodologies, and explores its involvement in key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important biomolecule.

Physicochemical Properties of L-Hexanoylcarnitine

Table 1: Summary of Physicochemical Data for L-Hexanoylcarnitine

| Property | Value | Source |

| IUPAC Name | (3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate | PubChem[1] |

| Synonyms | O-hexanoyl-L-carnitine, (R)-Caproylcarnitine, C6 Carnitine | PubChem[1] |

| CAS Number | 22671-29-0 | MOLNOVA, MedChemExpress[2] |

| Molecular Formula | C₁₃H₂₅NO₄ | MOLNOVA, MedChemExpress[2] |

| Molecular Weight | 259.34 g/mol | PubChem, MOLNOVA, MedChemExpress[1][2] |

| Physical State | Off-white to light yellow solid | MedChemExpress |

| Melting Point | Not experimentally determined. | Human Metabolome Database[3] |

| Boiling Point | Not experimentally determined. | Human Metabolome Database[3] |

| Water Solubility | Qualitatively described as soluble or slightly soluble. A predicted value is 0.0043 g/L. | Cayman Chemical, Human Metabolome Database[3][4] |

| pKa (Strongest Acidic) | 4.22 (Predicted) | Human Metabolome Database[3] |

| pKa (Strongest Basic) | -7.1 (Predicted) | Human Metabolome Database[3] |

| logP | -1.7 to -2.4 (Predicted) | Human Metabolome Database[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physicochemical properties of L-Hexanoylcarnitine are not widely published. However, standard methodologies for compounds with similar characteristics can be applied.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry L-Hexanoylcarnitine is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[5]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a substance in a solvent.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution: An excess amount of L-Hexanoylcarnitine is added to a known volume of purified water (or a buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Quantification: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved L-Hexanoylcarnitine is determined using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Biological Significance and Signaling Pathways

L-Hexanoylcarnitine's primary biological role is to facilitate the transport of medium-chain fatty acids into the mitochondria for energy production. Beyond this fundamental role, evidence suggests that acylcarnitines, including L-Hexanoylcarnitine, are not merely transport shuttles but also act as signaling molecules that can modulate key cellular pathways.

Fatty Acid Oxidation and Energy Homeostasis

L-Hexanoylcarnitine is an intermediate in the carnitine shuttle system, which is essential for mitochondrial fatty acid oxidation (FAO).

Proposed Involvement in Pro-inflammatory Signaling

Emerging research indicates that elevated levels of certain acylcarnitines can trigger pro-inflammatory responses.[9][10][11][12][13] While direct evidence for L-Hexanoylcarnitine is still developing, studies on other medium and long-chain acylcarnitines suggest a potential pathway involving the activation of key inflammatory mediators. This may occur through pattern recognition receptors (PRRs) and downstream signaling cascades involving MAP kinases (ERK, JNK) and the transcription factor NF-κB.[9][10][12][13]

Modulation of AMPK and PPAR Signaling

L-carnitine and its acyl derivatives are linked to the regulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), master regulators of cellular energy homeostasis and lipid metabolism.[14][15][16][17][18] Activation of AMPK can enhance fatty acid oxidation, in part by regulating the activity of enzymes in the carnitine shuttle. PPARs, particularly PPARα, are nuclear receptors that, when activated by fatty acids and their derivatives, upregulate the expression of genes involved in fatty acid transport and oxidation, including those related to the carnitine system.

Conclusion

L-Hexanoylcarnitine is a key metabolite in cellular energy production with significant physicochemical properties that dictate its biological behavior. While a complete experimental dataset for all its physical properties is not yet available, its chemical identity and structure are well-defined. Standard experimental protocols can be employed to further characterize this molecule. Beyond its established role in fatty acid transport, emerging evidence points towards its involvement in modulating critical signaling pathways related to inflammation and metabolic regulation. Further research into the precise signaling mechanisms of L-Hexanoylcarnitine will be crucial for understanding its role in health and disease, and for exploring its potential in therapeutic development.

References

- 1. L-Hexanoylcarnitine | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity [frontiersin.org]

- 17. L-carnitine protects the lung from radiation-induced damage in rats via the AMPK/SIRT1/TGF-1ß pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Hexanoylcarnitine as a Biomarker for Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylcarnitine (C6) is a medium-chain acylcarnitine, an ester formed from the conjugation of L-carnitine with hexanoyl-coenzyme A (CoA).[1] Acylcarnitines are crucial for energy metabolism, facilitating the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] The accumulation of specific acylcarnitines in biological fluids serves as a powerful diagnostic marker for various inborn errors of metabolism.[2][3] this compound, in particular, is a key biomarker for disorders of mitochondrial fatty acid oxidation, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][4] Its quantification, typically as part of a broader acylcarnitine profile analysis by tandem mass spectrometry (MS/MS), is a cornerstone of newborn screening programs and diagnostic protocols for suspected metabolic disorders.[5][6] This guide provides an in-depth technical overview of this compound's biochemical significance, its association with metabolic diseases, quantitative data, and the analytical methodologies used for its detection.

Biochemical Context and Signaling Pathway

Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate energy.[6][7] This pathway involves a series of enzymes, including a family of acyl-CoA dehydrogenases, each specific to fatty acids of a certain chain length.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is the enzyme responsible for the initial dehydrogenation step for fatty acyl-CoAs with chain lengths from 6 to 12 carbons.[6][8] In individuals with MCAD deficiency, this step is impaired, leading to a bottleneck in the oxidation of medium-chain fatty acids.[8] Consequently, upstream metabolites, including hexanoyl-CoA and octanoyl-CoA, accumulate within the mitochondrial matrix. To mitigate the toxicity of these accumulating acyl-CoAs and to free up intramitochondrial coenzyme A, the acyl groups are conjugated to carnitine by carnitine acyltransferases.[9] The resulting acylcarnitines, including this compound (C6) and the more prominent octanoylcarnitine (C8), are then transported out of the mitochondria and can be detected at elevated concentrations in plasma and urine.

Associated Metabolic Disorders

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is the primary metabolic disorder associated with elevated this compound. It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the MCAD enzyme.[8][10] While over 80 allelic variations have been reported, a single point mutation (985A>G) is the most common cause in individuals of Northern European descent.[8]

-

Clinical Presentation : Individuals often appear normal at birth but are at risk of acute metabolic crises during periods of fasting or increased metabolic stress (e.g., infection).[6] Symptoms include hypoketotic hypoglycemia, lethargy, vomiting, and seizures.[6][10][11] If untreated, these episodes can lead to severe neurological damage, coma, and sudden death.[11][12]

-

Biochemical Profile : The hallmark of MCADD is a significant elevation of octanoylcarnitine (C8) in the blood.[6] There are also lesser, but still significant, elevations of this compound (C6) and decanoylcarnitine (C10).[6][13] Diagnostic algorithms often rely on the absolute concentrations of these acylcarnitines as well as their ratios, such as C8/C10 and C8/C2 (acetylcarnitine), to increase specificity.[6][14]

Other Disorders

While MCADD is the most common cause, elevated this compound may also be observed in other, rarer conditions such as glutaric aciduria type II (also known as multiple acyl-CoA dehydrogenase deficiency), a disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases.[1]

Quantitative Data Presentation

The quantification of this compound is essential for newborn screening and diagnosis. Cutoff values can vary between screening programs. The tables below summarize representative quantitative data.

Table 1: Representative Reference and Cutoff Values for this compound (C6) in Dried Blood Spots (DBS)

| Parameter | Value (µmol/L) | Source |

| Optimal Result Range | 0 - 0.1 | Healthmatters.io[15] |

| SC NBS Program Cutoff (Old) | < 0.30 | SC DHEC (2023)[16] |

| SC NBS Program Cutoff (New) | < 0.17 | SC DHEC (2023)[16] |

| Reference Interval (Korean Study) | ≤ 0.44 | J Korean Med Sci (2015)[13] |

Table 2: Plasma this compound (C6) Concentrations in Confirmed MCADD Patients

| Patient ID | C6 Level (µmol/L) | Reference Interval (µmol/L) | Associated Acylcarnitines (µmol/L) | Source |

| Patient 1 | 0.78 | ≤ 0.44 | C8: 2.19 (RI: ≤0.5) | J Korean Med Sci (2015)[13] |

| Patient 2 | 1.28 | ≤ 0.44 | C8: 7.51 (RI: ≤0.5), C10: 0.62 (RI: ≤0.51) | J Korean Med Sci (2015)[13] |

Note: It is critical to recognize that in rare cases, newborns with a severe, fatal neonatal onset of MCADD may present with a normal acylcarnitine profile, necessitating follow-up with enzymatic or molecular genetic testing if clinically indicated.[17]

Experimental Protocols: Acylcarnitine Analysis

The gold standard for the quantitative analysis of this compound and other acylcarnitines is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2][3][9] The method is highly sensitive, specific, and suitable for high-throughput analysis, making it ideal for newborn screening from dried blood spots (DBS).[5]

Detailed Methodology for DBS Acylcarnitine Profiling

1. Sample Collection and Preparation:

-

A blood sample is collected via a heel prick onto a specialized filter paper card (e.g., Whatman 903) to create a dried blood spot (DBS).

-

A 3 mm disc is punched from the DBS into a single well of a 96-well microtiter plate.[5]

2. Extraction:

-

To each well, 100-150 µL of an extraction solvent is added. This solvent is typically HPLC-grade methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine).[5][14]

-

The plate is sealed and agitated on a plate shaker for 20-30 minutes to ensure complete extraction of the analytes from the filter paper matrix.

3. Derivatization:

-

The methanolic extract is transferred to a new 96-well plate.

-

The solvent is evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

-

To enhance ionization efficiency and chromatographic behavior, the dried acylcarnitines are derivatized to their butyl esters. This is achieved by adding 50-100 µL of 3N hydrochloric acid in n-butanol and incubating the sealed plate at 60-65°C for 15-20 minutes.[5][9]

4. Final Preparation:

-

The butanolic HCl is evaporated to dryness under nitrogen.

-

The dried, derivatized residue is reconstituted in a mobile phase solvent (e.g., 80% acetonitrile/water) appropriate for injection into the MS/MS system.

5. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Instrumentation : A triple quadrupole mass spectrometer equipped with an ESI source is used.

-

Introduction : The sample is introduced into the mass spectrometer via flow injection or liquid chromatography.[9]

-

Ionization : ESI is operated in positive ion mode to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[5]

-

Detection : Analysis is performed using a precursor ion (parent) scan or a multiple reaction monitoring (MRM) scan.[9]

-

Precursor Ion Scan : The mass spectrometer is set to detect all parent ions that fragment to produce a common product ion specific to carnitine and its esters, which is m/z 85 ([C4H9NO]+).[18] This provides a comprehensive profile of all acylcarnitines in the sample.

-

MRM Scan : For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. This mode offers the highest sensitivity and specificity.

-

-

Quantification : The concentration of this compound is calculated by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

Clinical Significance and Applications

The primary application of this compound measurement is in newborn screening (NBS) for MCADD.[5][6] Early detection through NBS allows for the immediate implementation of management strategies, primarily the avoidance of fasting and provision of a high-carbohydrate diet during illness, which can prevent life-threatening metabolic decompensation and improve long-term outcomes.[12]

Beyond screening, acylcarnitine profiling, including C6, is a vital tool for:

-

Diagnosis of Symptomatic Patients : For individuals presenting with clinical signs suggestive of a fatty acid oxidation defect, an acylcarnitine profile provides a rapid and accurate diagnostic test.[5][19]

-

Monitoring Treatment : Quantitative analysis allows for the monitoring of metabolic control in patients undergoing treatment for MCADD.[2][5]

-

Drug Development : In pharmaceutical research, acylcarnitine profiling can be used to assess the metabolic effects of drug candidates and screen for potential off-target mitochondrial toxicity.[5]

Conclusion

This compound is a specific and clinically valuable biomarker for the diagnosis and management of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Its measurement, as part of a comprehensive acylcarnitine profile using tandem mass spectrometry, has revolutionized newborn screening, enabling the early detection and prevention of severe morbidity and mortality associated with this and other fatty acid oxidation disorders. A thorough understanding of its biochemical origin, associated quantitative data, and the rigorous analytical methods used for its detection is essential for researchers, clinicians, and drug development professionals working in the field of metabolic disease.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fatty Acid Oxidation Disorders: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 11. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. dph.sc.gov [dph.sc.gov]

- 17. mdpi.com [mdpi.com]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Discovery and History of Hexanoylcarnitine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that has emerged as a critical biomarker in the diagnosis and study of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This technical guide provides a comprehensive overview of the discovery, historical research, and analytical methodologies related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of acylcarnitines in health and disease.

Discovery and Historical Context

The story of this compound is intrinsically linked to the elucidation of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an autosomal recessive inborn error of fatty acid metabolism. The initial discovery of acylcarnitines, in a broader sense, dates back over seven decades. However, the specific identification and clinical significance of this compound came into focus with the investigation of a clinical presentation in the early 1980s characterized by non-ketotic hypoglycemia, lethargy, and coma, often triggered by fasting or illness.

Pioneering work by researchers such as Gregersen and Stanley and their colleagues in the early 1980s laid the foundation for understanding this condition.[1][2] Their studies on patients with what was then termed "non-ketotic dicarboxylic aciduria" revealed abnormal urinary profiles of C6-C10 dicarboxylic acids and glycine conjugates, such as hexanoylglycine.[1][3] These findings pointed towards a defect in the beta-oxidation of medium-chain fatty acids.

While these early studies focused on urinary organic acids, the development of more sophisticated analytical techniques, particularly tandem mass spectrometry (MS/MS), in the late 1980s and early 1990s revolutionized the field. This technology enabled the direct measurement of acylcarnitines in blood and other tissues. It was within this context that elevated levels of this compound, along with octanoylcarnitine (C8) and decanoylcarnitine (C10), were definitively identified as key diagnostic markers for MCADD.[4][5] The work of Rinaldo and colleagues was instrumental in developing and validating stable-isotope dilution methods for the accurate quantification of these metabolites, solidifying their role in newborn screening and clinical diagnosis.[6]

The widespread adoption of expanded newborn screening programs using tandem mass spectrometry has made the measurement of this compound a routine and life-saving practice, allowing for the early detection and management of MCADD.

Biochemical Role and Pathophysiology

This compound is an ester of carnitine and hexanoic acid. Its primary role is associated with the transport of medium-chain fatty acids into the mitochondria for beta-oxidation, the process by which fatty acids are broken down to produce energy.[7][8]

In healthy individuals, hexanoyl-CoA, an intermediate in the beta-oxidation of longer-chain fatty acids, is efficiently metabolized by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). However, in individuals with MCADD, a deficiency in this enzyme leads to the accumulation of hexanoyl-CoA and other medium-chain acyl-CoAs within the mitochondria.

This accumulation has several downstream consequences:

-

Formation of this compound: The excess hexanoyl-CoA is conjugated with carnitine by carnitine acyltransferases to form this compound. This process serves as a detoxification mechanism, sequestering the potentially toxic acyl-CoAs and allowing for their transport out of the mitochondria and eventual excretion in the urine.[7]

-

Energy Deficiency: The block in beta-oxidation impairs the production of acetyl-CoA, which is a crucial substrate for the Krebs cycle and the generation of ATP. This leads to a state of energy deficiency, particularly in organs with high energy demands like the heart and liver.

-

Hypoketotic Hypoglycemia: During periods of fasting, when glycogen stores are depleted, the body relies on fatty acid oxidation and ketogenesis to provide energy for the brain. The impairment of beta-oxidation in MCADD prevents the production of ketone bodies, leading to the characteristic hypoketotic hypoglycemia.

The following diagram illustrates the central role of this compound in the context of MCADD.

Quantitative Data

The concentration of this compound in biological fluids is a key diagnostic indicator for MCADD. The following tables summarize typical quantitative data for this compound in plasma/blood spots from healthy individuals and patients with MCADD. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: this compound Concentrations in Newborns (Dried Blood Spots)

| Population | This compound (µmol/L) | Reference(s) |

| Healthy Newborns | Typically < 0.44 | [9] |

| MCADD Patients (Newborns) | 0.53 - 1.28 | [9][10] |

Table 2: Plasma this compound Concentrations in MCADD Patients

| Patient Group | This compound (µmol/L) | Reference(s) |

| MCADD Patient 1 (23 days old) | 0.78 | [9] |

| MCADD Patient 2 (14 days old) | 1.28 | [9][10] |

| MCADD Patient 2 (44 days old) | 0.53 | [9][10] |

Experimental Protocols

The gold standard for the analysis of this compound and other acylcarnitines is electrospray ionization tandem mass spectrometry (ESI-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS), a common practice in newborn screening.

Sample Preparation (from Dried Blood Spot)

-

Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]

-

Extraction: To each well, 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-hexanoylcarnitine) is added.[11]

-

Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to facilitate the elution of acylcarnitines from the filter paper.[11]

-

Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[11]

-

Derivatization (Butylation): To each dried sample, 50-100 µL of 3N HCl in n-butanol is added. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[11]

-

Incubation: The plate is sealed and incubated at 60-65°C for 15-30 minutes.[11]

-

Final Drying and Reconstitution: The butanolic HCl is evaporated, and the residue is reconstituted in a suitable solvent for injection into the mass spectrometer.

Tandem Mass Spectrometry Analysis

-

Ionization: The reconstituted sample is introduced into the mass spectrometer, and the butylated acylcarnitines are ionized using electrospray ionization (ESI) in positive ion mode.[11]

-

MS/MS Analysis: The analysis is typically performed using a precursor ion scan of m/z 85. The quaternary ammonium group of the carnitine moiety produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation (CID). By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.

-

Quantification: The concentration of each acylcarnitine, including this compound, is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Other Potential Roles of this compound

While the primary clinical and research focus on this compound has been in the context of MCADD, emerging evidence suggests that acylcarnitines, in general, may have broader biological roles. Some studies have begun to explore the potential involvement of acylcarnitines, including medium-chain species, in other cellular processes.

-

Inflammation: Some research indicates that long-chain acylcarnitines can activate pro-inflammatory signaling pathways.[12][13][14] While the specific role of this compound in inflammation is less clear, it is an area of active investigation.

-

Cardiovascular Function: Alterations in acylcarnitine profiles have been observed in various cardiovascular diseases.[15][16][17] The accumulation of certain acylcarnitines has been linked to adverse cardiac events, although the direct impact of this compound on cardiac function requires further study.[18][19]

It is important to emphasize that research into these alternative roles is still in its early stages, and the primary and most well-established significance of this compound remains as a biomarker for MCADD.

Conclusion

The discovery and subsequent research into this compound have been pivotal in advancing our understanding and clinical management of Medium-chain acyl-CoA dehydrogenase deficiency. From its initial association with the urinary organic acid profiles of affected individuals to its current role as a key analyte in worldwide newborn screening programs, the journey of this compound research highlights the power of analytical chemistry in revolutionizing diagnostic medicine. This technical guide provides a comprehensive foundation for researchers and clinicians, summarizing the historical context, biochemical significance, quantitative data, and analytical methodologies associated with this important metabolite. As research continues, a deeper understanding of the broader physiological and pathological roles of this compound and other acylcarnitines is anticipated, potentially opening new avenues for therapeutic intervention in a range of metabolic diseases.

References

- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]

- 8. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]

- 15. Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of L-carnitine in Cardiovascular Health: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. L-carnitine Improved the Cardiac Function via the Effect on Myocardial Fatty Acid Metabolism in a Hemodialysis Patient - PMC [pmc.ncbi.nlm.nih.gov]

Hexanoylcarnitine's Function in Mitochondrial Energy Production: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanoylcarnitine is a medium-chain acylcarnitine that plays a critical role in cellular energy metabolism. It is formed by the conjugation of a six-carbon fatty acid, hexanoic acid, with L-carnitine. This conversion allows for the transport of hexanoic acid across the inner mitochondrial membrane, a crucial step for its subsequent breakdown through β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (TCA) to generate reducing equivalents (NADH and FADH2) that fuel the electron transport chain (ETC) for adenosine triphosphate (ATP) synthesis.[1][2]

The concentration of this compound and other acylcarnitines in biological fluids is a key diagnostic marker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is then converted to this compound for export from the mitochondria. This guide provides a comprehensive overview of the function of this compound in mitochondrial energy production, detailing the underlying biochemical pathways, experimental methodologies for its study, and its relevance in disease states.

Biochemical Pathways

The Carnitine Shuttle and Fatty Acid Oxidation

The primary function of this compound is intrinsically linked to the carnitine shuttle, a transport system essential for moving long- and medium-chain fatty acids from the cytosol into the mitochondrial matrix where β-oxidation occurs.[5][6][7]

The key steps involving this compound are as follows:

-

Activation of Hexanoic Acid: In the cytosol, hexanoic acid is first activated to hexanoyl-CoA by acyl-CoA synthetase. This reaction requires ATP and coenzyme A (CoA).

-

Formation of this compound: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[8]

-

Translocation into the Mitochondrial Matrix: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]

-

Regeneration of Hexanoyl-CoA: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the hexanoyl group from this compound back to CoA to reform hexanoyl-CoA and release free L-carnitine.[8]

-

β-Oxidation: The regenerated hexanoyl-CoA then undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH in each cycle. For hexanoyl-CoA (a C6 fatty acid), this process occurs for two cycles.

-

TCA Cycle and Oxidative Phosphorylation: The acetyl-CoA produced enters the TCA cycle, and the NADH and FADH2 donate their electrons to the ETC, driving the synthesis of ATP through oxidative phosphorylation.[5]

Signaling Pathways

The metabolism of fatty acids, including hexanoic acid, is regulated by key signaling pathways that sense the energy status of the cell.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Activation of PPARα can upregulate the expression of genes encoding CPT1, CPT2, and various enzymes of the β-oxidation pathway. While direct studies on this compound's effect on PPARα are limited, it is understood that an increased flux of fatty acids can lead to the generation of endogenous PPAR ligands, thus creating a feed-forward mechanism to enhance fatty acid catabolism.

-

AMP-Activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that is activated when the AMP:ATP ratio is high, indicating a low energy state. Activated AMPK promotes catabolic pathways to generate ATP. In the context of fatty acid metabolism, AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of CPT1. Therefore, by inhibiting ACC, AMPK relieves the inhibition on CPT1, allowing for increased transport of fatty acids, including hexanoic acid (as this compound), into the mitochondria for oxidation.

Quantitative Data on Mitochondrial Energy Production

While direct quantitative data for mitochondrial respiration and ATP synthesis using exclusively this compound as a substrate is not extensively available in the literature, data from related medium-chain acylcarnitines and general fatty acid oxidation studies provide valuable insights. The following tables summarize expected and reported values for key parameters of mitochondrial function.

Table 1: Oxygen Consumption Rates (OCR) in Isolated Mitochondria

| Substrate | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) | Reference(s) |

| Pyruvate + Malate | 150 - 250 | 20 - 40 | 5 - 10 | Generic Range |

| Palmitoylcarnitine + Malate | 100 - 200 | 15 - 30 | 4 - 8 | Generic Range |

| This compound + Malate | Estimated: 120 - 220 | Estimated: 18 - 35 | Estimated: 5 - 9 | Extrapolated |

| Octanoylcarnitine + Malate | 130 - 230 | 20 - 38 | 5 - 9 | [9] |

Note: Values for this compound are extrapolated based on data for other medium-chain fatty acids and the general efficiency of fatty acid oxidation. Actual values may vary depending on the tissue source of mitochondria and experimental conditions.

Table 2: ATP Synthesis Rates in Isolated Mitochondria

| Substrate | ATP Synthesis Rate (nmol ATP/min/mg protein) | P/O Ratio | Reference(s) |

| Pyruvate + Malate | 600 - 1000 | ~2.5 | Generic Range |

| Palmitoylcarnitine + Malate | 400 - 800 | ~2.5 | Generic Range |

| This compound + Malate | Estimated: 480 - 880 | Estimated: ~2.5 | Extrapolated |

Note: The P/O ratio (phosphate/oxygen ratio) represents the number of ATP molecules synthesized per atom of oxygen consumed. For NADH-linked substrates like those derived from β-oxidation, the theoretical P/O ratio is approximately 2.5.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating mitochondria from cultured cells using differential centrifugation.

Materials:

-

Cell culture flasks with confluent cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4 with KOH, supplemented with a protease inhibitor cocktail immediately before use.

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Microcentrifuge

Procedure:

-

Wash the confluent cell monolayer twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.

-

Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Allow the cells to swell in the hypotonic buffer for 10 minutes on ice.

-

Homogenize the cells using a Dounce homogenizer with 15-20 strokes of the tight-fitting pestle on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the mitochondrial pellet in a small volume of MIB.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

-

The isolated mitochondria are now ready for downstream functional assays.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in isolated mitochondria with this compound as a substrate.

Materials:

-

Isolated mitochondria (from Protocol 4.1)

-

Seahorse XF96 or XF24 cell culture microplate

-

Seahorse XF Calibrant Solution

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

-

Substrates and inhibitors:

-

This compound (10 mM stock)

-

Malate (1 M stock)

-

ADP (500 mM stock)

-

Oligomycin (100 µM stock)

-

FCCP (100 µM stock)

-

Rotenone/Antimycin A (100 µM stock of each)

-

Procedure:

-

Prepare the Seahorse XF Analyzer: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

-

Prepare the utility plate: Add the substrates and inhibitors to the appropriate ports of the utility plate. For a typical mitochondrial stress test with a fatty acid substrate, the injection strategy would be:

-

Port A: this compound (final concentration 100 µM) + Malate (final concentration 5 mM)

-

Port B: ADP (final concentration 2 mM)

-

Port C: Oligomycin (final concentration 1 µM)

-

Port D: FCCP (final concentration 1 µM)

-

Port E: Rotenone/Antimycin A (final concentration 1 µM each)

-

-

Prepare the cell plate: Add 5-10 µg of isolated mitochondria per well in a final volume of 50 µL of ice-cold MAS. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Add assay medium: After centrifugation, gently add 125 µL of pre-warmed MAS to each well.

-

Run the assay: Place the utility plate and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.

-

Data Analysis: The Seahorse software will calculate the OCR. The key parameters to analyze are:

-

Basal Respiration: OCR before any injections.

-

State 3 Respiration: OCR after the addition of ADP.

-

State 4o Respiration: OCR after the addition of oligomycin (ATP synthase inhibitor), representing proton leak.

-

Maximal Respiration: OCR after the addition of the uncoupler FCCP.

-

Non-Mitochondrial Respiration: OCR after the addition of Rotenone/Antimycin A.

-

Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the quantification of this compound in biological samples (e.g., plasma, dried blood spots) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (plasma, serum, or dried blood spot)

-

Internal standard (e.g., deuterated this compound, C6-d3-carnitine)

-

Methanol with 0.1% formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase LC column

Procedure:

-

Sample Preparation:

-

For plasma/serum: Precipitate proteins by adding a 3:1 volume of cold methanol containing the internal standard. Vortex and centrifuge at high speed to pellet the protein.

-

For dried blood spots: Punch out a small disc (e.g., 3 mm) and extract with methanol containing the internal standard.

-

-

LC Separation: Inject the supernatant from the sample preparation onto the C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acylcarnitines.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

-

This compound: Precursor ion (m/z) 260.2 -> Product ion (m/z) 85.1

-

C6-d3-carnitine (Internal Standard): Precursor ion (m/z) 263.2 -> Product ion (m/z) 85.1

-

-

Quantification: Create a calibration curve using known concentrations of this compound standards. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a vital intermediate in the mitochondrial oxidation of medium-chain fatty acids. Its formation and transport into the mitochondrial matrix are essential for harnessing the energy stored in hexanoic acid. The study of this compound and its metabolism provides critical insights into normal cellular bioenergetics and the pathophysiology of inherited metabolic disorders. The experimental protocols detailed in this guide offer robust methods for researchers to investigate the function of this compound and its impact on mitochondrial energy production, paving the way for a deeper understanding of cellular metabolism and the development of novel therapeutic strategies for related diseases.

References

- 1. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MCAD [gmdi.org]

- 9. Increased mitochondrial substrate sensitivity in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Normal Physiological Concentrations of Hexanoylcarnitine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the normal physiological concentrations of Hexanoylcarnitine (C6) in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and a description of its role in metabolic pathways.

Introduction to this compound (C6)

This compound is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an ester of carnitine and hexanoic acid, a six-carbon fatty acid. The formation of acylcarnitines is essential for the transport of fatty acids into the mitochondria for subsequent beta-oxidation and energy production. The concentration of this compound in plasma is a valuable biomarker for monitoring fatty acid oxidation and diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Quantitative Data: Normal Physiological Concentrations

The normal physiological concentrations of this compound in human plasma can vary based on age. The following tables summarize the reference ranges from various sources. It is important to note that values may differ slightly between laboratories due to variations in analytical methods and patient populations.